![molecular formula C7H8Br4 B13490312 rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[410]heptane is a brominated bicyclic compound with a unique structure that makes it of interest in various fields of scientific research
Preparation Methods
The synthesis of rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired tetrabrominated product. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism by which rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to modifications in the structure and function of proteins and other biomolecules. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane include other brominated bicyclic compounds such as:
- rac-(1R,6S)-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
- rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Properties
Molecular Formula |
C7H8Br4 |
|---|---|
Molecular Weight |
411.75 g/mol |
IUPAC Name |
(1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H8Br4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
LPUSFNNWTPCHBJ-JGWLITMVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br |
Canonical SMILES |
C1C2C(C2(Br)Br)CC(C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


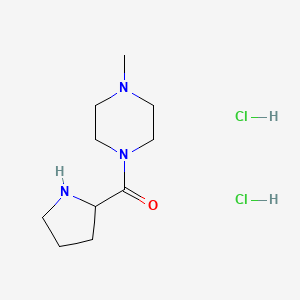
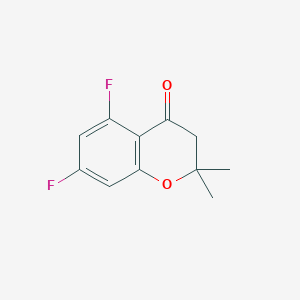
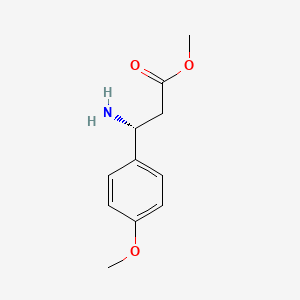
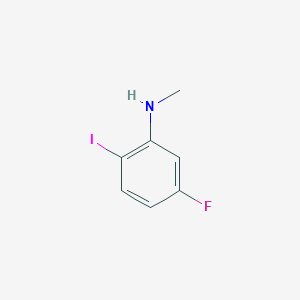
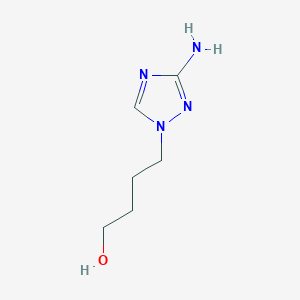
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
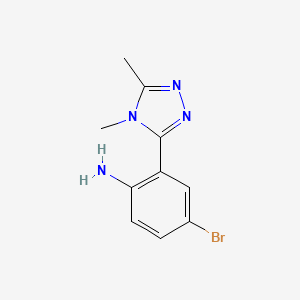
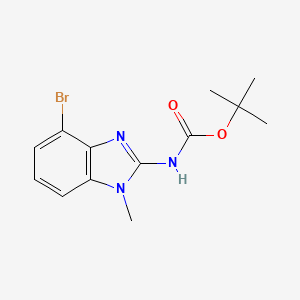
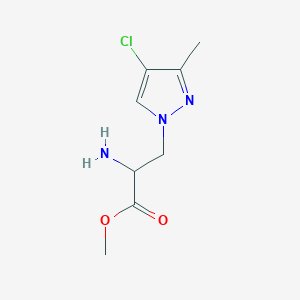
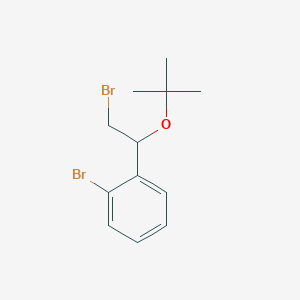
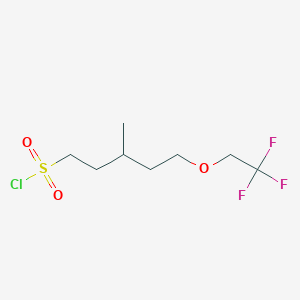
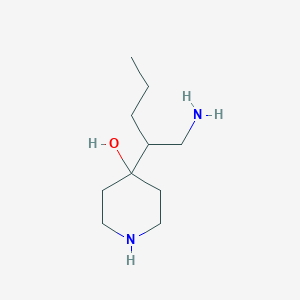
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
